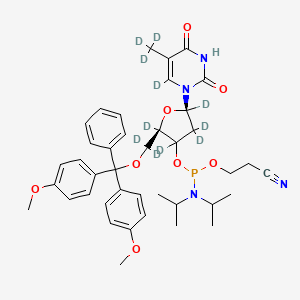
DMT-dT Phosphoramidite-d11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DMT-dT Phosphoramidite-d11: is a deuterium-labeled derivative of DMT-dT Phosphoramidite. This compound is commonly used in the synthesis of DNA. The deuterium labeling is particularly useful in scientific research as it allows for the tracking and quantification of molecules during various processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of DMT-dT Phosphoramidite-d11 involves the incorporation of deuterium into the DMT-dT Phosphoramidite moleculeThe deuterium atoms are incorporated during the synthesis of the phosphoramidite group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in powder or granule form and stored at low temperatures to maintain stability .
Analyse Chemischer Reaktionen
Types of Reactions: DMT-dT Phosphoramidite-d11 primarily undergoes substitution reactions during DNA synthesis. The phosphoramidite group reacts with the hydroxyl group of the growing DNA chain, forming a phosphite triester intermediate. This intermediate is then oxidized to form a stable phosphate linkage .
Common Reagents and Conditions:
Reagents: Tetrazole, acetonitrile, iodine, water
Conditions: The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the phosphoramidite group.
Major Products: The major product formed from these reactions is the extended DNA chain with a stable phosphate linkage at the site of the this compound incorporation .
Wissenschaftliche Forschungsanwendungen
Chemistry: DMT-dT Phosphoramidite-d11 is used in the synthesis of oligonucleotides, which are short DNA or RNA molecules. These oligonucleotides are essential tools in various chemical research applications, including the study of gene function and regulation .
Biology: In biological research, this compound is used to create labeled DNA probes. These probes are used in techniques such as fluorescence in situ hybridization (FISH) to detect specific DNA sequences within cells .
Medicine: The compound is also used in the development of diagnostic assays and therapeutic agents. Deuterium labeling helps in the precise tracking of these molecules within biological systems, aiding in the study of pharmacokinetics and drug metabolism .
Industry: In the industrial sector, this compound is used in the large-scale synthesis of DNA for various applications, including the production of synthetic genes and the development of new biotechnological products .
Wirkmechanismus
DMT-dT Phosphoramidite-d11 exerts its effects through its incorporation into DNA during synthesis. The phosphoramidite group reacts with the hydroxyl group of the growing DNA chain, forming a phosphite triester intermediate. This intermediate is then oxidized to form a stable phosphate linkage. The deuterium atoms in the compound allow for the tracking and quantification of the synthesized DNA .
Vergleich Mit ähnlichen Verbindungen
- DMT-dT Phosphoramidite
- DMT-dC Phosphoramidite
- DMT-dA Phosphoramidite
- DMT-dG Phosphoramidite
Comparison: DMT-dT Phosphoramidite-d11 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms allow for the precise tracking and quantification of the compound during various processes, making it particularly useful in studies involving pharmacokinetics and drug metabolism. Other similar compounds, such as DMT-dC Phosphoramidite and DMT-dA Phosphoramidite, do not have this labeling and therefore lack these specific advantages .
Eigenschaften
Molekularformel |
C40H49N4O8P |
|---|---|
Molekulargewicht |
755.9 g/mol |
IUPAC-Name |
3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]-dideuteriomethyl]-2,3,4,4,5-pentadeuterio-5-[6-deuterio-2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C40H49N4O8P/c1-27(2)44(28(3)4)53(50-23-11-22-41)52-35-24-37(43-25-29(5)38(45)42-39(43)46)51-36(35)26-49-40(30-12-9-8-10-13-30,31-14-18-33(47-6)19-15-31)32-16-20-34(48-7)21-17-32/h8-10,12-21,25,27-28,35-37H,11,23-24,26H2,1-7H3,(H,42,45,46)/t35?,36-,37-,53?/m1/s1/i5D3,24D2,25D,26D2,35D,36D,37D |
InChI-Schlüssel |
UNOTXUFIWPRZJX-AOSSAJQLSA-N |
Isomerische SMILES |
[2H]C1=C(C(=O)NC(=O)N1[C@]2(C(C([C@@](O2)([2H])C([2H])([2H])OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)([2H])OP(N(C(C)C)C(C)C)OCCC#N)([2H])[2H])[2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















